Butyrylcholinesterase (BuChE) Inhibitory Potency: A 94-Fold Selectivity Window Over Acetylcholinesterase
Derivatives of 9H-fluoren-3-amine exhibit potent and selective inhibition of butyrylcholinesterase (BuChE), a key target in Alzheimer's disease. One optimized fluorene-based derivative from this scaffold demonstrated an IC50 of 38 nM against BuChE and was reported to be a 94-fold stronger inhibitor of BuChE than acetylcholinesterase (AChE) [1]. This high degree of selectivity is a critical advantage over less selective cholinesterase inhibitors, which may cause off-target effects. The 3-amino substitution on the fluorene core is a key structural feature enabling this selective binding.
| Evidence Dimension | Enzyme Inhibition Selectivity (BuChE vs. AChE) |
|---|---|
| Target Compound Data | IC50 (BuChE) = 38 nM for an optimized fluorene derivative; 94-fold selectivity for BuChE over AChE |
| Comparator Or Baseline | Baseline: Acetylcholinesterase (AChE) inhibition |
| Quantified Difference | 94-fold greater potency for BuChE compared to AChE |
| Conditions | In vitro enzymatic assay using eqBuChE; molecular modeling studies confirm binding mode |
Why This Matters
This selectivity profile is a quantifiable differentiator for procurement when the research goal is to modulate BuChE without affecting AChE, reducing the risk of cholinergic side effects.
- [1] Pasieka, A., et al. (2023). Novel drug-like fluorenyl derivatives as selective butyrylcholinesterase and β-amyloid inhibitors for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 88-89, 117333. View Source
